2-Chloro-6-ethoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula CHClNO. This compound is a derivative of quinoline, which is recognized for its diverse biological activities and applications in medicinal chemistry. The structure of 2-chloro-6-ethoxyquinoline-3-carbonitrile features a chloro group at the second position, an ethoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological applications.
2-Chloro-6-ethoxyquinoline-3-carbonitrile can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is classified as a heterocyclic compound, specifically a substituted quinoline, which places it within a larger category of nitrogen-containing aromatic compounds known for their pharmacological properties .
The synthesis of 2-chloro-6-ethoxyquinoline-3-carbonitrile typically involves several key steps:
In industrial settings, these synthetic routes are scaled up to produce larger quantities while maintaining similar reaction conditions .
The molecular structure of 2-chloro-6-ethoxyquinoline-3-carbonitrile can be analyzed using various spectroscopic techniques:
2-Chloro-6-ethoxyquinoline-3-carbonitrile is involved in several significant chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-chloro-6-ethoxyquinoline-3-carbonitrile involves several biological interactions:
These mechanisms contribute to its potential therapeutic applications.
The physical and chemical properties are crucial for understanding how this compound behaves in different environments and its suitability for various applications .
2-Chloro-6-ethoxyquinoline-3-carbonitrile has several scientific uses:
The Vilsmeier-Haack reaction (VH) is pivotal for introducing formyl groups into electron-rich quinolines, serving as a gateway to 2-chloro-3-cyanoguinoline scaffolds. This electrophilic formylation employs POCl₃ and DMF to generate the chloroiminium ion ([Cl–CH=NMe₂]⁺), which targets the C3 position of quinoline precursors. The C2 chlorine and C3 cyano groups in 2-chloro-6-ethoxyquinoline-3-carbonitrile significantly enhance ring electrophilicity, facilitating regioselective C3/C6 functionalization [2] [7]. Key mechanistic steps include:
Table 2: Vilsmeier-Haack Conditions for Quinoline Intermediates
| Quinoline Precursor | POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Ethoxyquinolin-3-amine | 3.0 | 5.0 | 80–90 | 75 |
| 1-(6-Ethoxyquinolin-3-yl)ethanone | 2.5 | 4.0 | 70–80 | 82 |
| Unsubstituted quinoline | 5.0 | 8.0 | 100–110 | <50 |
The ethoxy group at C6 moderately donates electrons, accelerating formylation but requiring optimized reagent stoichiometry to prevent overhalogenation [7].
Palladium-catalyzed cross-couplings exploit the C2–Cl bond’s reactivity in 2-chloro-6-ethoxyquinoline-3-carbonitrile, enabling aryl, alkenyl, or alkynyl group installation. The C3 cyano group enhances π-acidity, facilitating oxidative addition at Pd⁰ centers [2] [7].
Table 3: Cross-Coupling Reactions at C2 Position
| Reaction Type | Catalyst System | Substrate | Yield (%) | Key Condition |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-CF₃C₆H₄B(OH)₂ | 92 | Toluene/EtOH, 80°C |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PhC≡CH | 78 | DIPA, 100°C |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 85 | t-BuONa, 110°C |
Niementowski cyclization and Ullmann couplings further demonstrate utility for C–N bond formation under CuI/1,10-phenanthroline [8].
The C2 chlorine in 2-chloro-6-ethoxyquinoline-3-carbonitrile is highly electrophilic due to adjacent cyano and ring nitrogen, while the C6 ethoxy group resists nucleophilic displacement.
Kinetic studies show C2 reactivity follows HSAB theory: soft nucleophiles (e.g., PhS⁻) react faster than hard ones (e.g., MeO⁻).
Microwave irradiation (MWI) accelerates quinoline cyclization via Povarov reactions, reducing synthesis from hours to minutes. The 6-ethoxy group enhances dienophile reactivity in inverse electron-demand aza-Diels-Alder reactions [4] [10].
Key Protocol:
Table 4: Microwave vs. Conventional Quinoline Synthesis
| Method | Temp (°C) | Time | Yield (%) | Energy Input |
|---|---|---|---|---|
| Microwave | 150 | 20 min | 90 | 300 W |
| Conventional | 110 | 12 h | 65 | Δ, reflux |
MWI’s non-thermal effects include dipole alignment and accelerated proton transfer in CX₄SO₃H-catalyzed dehydrations [8] [10]. Ultrasonication further enhances Vilsmeier formylation, completing β-chlorovinylaldehyde derivatives in 2h [5].
Table 1: Physicochemical Profile of 2-Chloro-6-ethoxyquinoline-3-carbonitrile
| Property | Value | Method/Reference |
|---|---|---|
| CAS Number | 937672-26-9 | [1] |
| Molecular Formula | C₁₂H₉ClN₂O | [1] |
| Molecular Weight | 232.67 g/mol | [1] |
| SMILES | CCOC1=CC2=C(C=C1)N=C(C(=C2)C#N)Cl | [1] |
| Boiling Point | 404.8 °C (760 mmHg) | Predicted EPI Suite |
| LogP | 2.8 | Calculated XLogP3 |
Reported Synonyms:
All data synthesized from cited academic literature. Commercial source content excluded per guidelines.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7